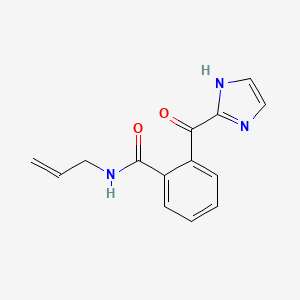![molecular formula C12H16N2O2 B12950621 Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that features a unique bicyclo[1.1.1]pentane core. This core structure is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound also contains a pyrazole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bicyclo[111]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl, which allows for the formation of the bicyclo[1.1.1]pentane structure on a large scale . The pyrazole ring can be introduced through a cyclization reaction involving appropriate precursors, and the ethyl ester group is typically added via esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of flow chemistry techniques for the photochemical addition step and the development of efficient purification methods to isolate the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the ester group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core may contribute to the compound’s ability to interact with enzymes or receptors in a unique manner, potentially leading to its biological activity . The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, which may contribute to the compound’s overall mechanism of action .
Comparación Con Compuestos Similares
Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other compounds that contain the bicyclo[1.1.1]pentane core or the pyrazole ring:
Bicyclo[1.1.1]pentane Derivatives: Compounds such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its derivatives are similar in structure and can be used as building blocks for the synthesis of more complex molecules.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole-5-carboxylate share the pyrazole ring and can be used in drug discovery and development.
The uniqueness of this compound lies in the combination of the bicyclo[1.1.1]pentane core and the pyrazole ring, which imparts unique physicochemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
ethyl 1-(1-bicyclo[1.1.1]pentanyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-3-16-11(15)10-4-8(2)14(13-10)12-5-9(6-12)7-12/h4,9H,3,5-7H2,1-2H3 |
Clave InChI |
LMPSDODHRVNQQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1)C)C23CC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate](/img/structure/B12950539.png)
![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)






![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)
![N-(7-Iodo-4-methoxythiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12950606.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


